Technical Guide: Synthesis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile
Technical Guide: Synthesis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile
This technical guide details the synthesis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile (CAS: 288379-77-1), a critical pharmacophore in the development of kinase inhibitors and CNS-active agents.
Executive Summary
1-(Pyridin-4-yl)cyclopropanecarbonitrile is a geminally substituted cyclopropane scaffold. Its structural rigidity and the electron-withdrawing nature of the nitrile group make it a bioisostere for carbonyls and a metabolic blocker. It is a key intermediate in the synthesis of various pharmaceutical candidates, particularly those targeting the JAK/STAT pathway and p38 MAP kinase .
This guide prioritizes the Phase Transfer Catalysis (PTC) method due to its superior scalability, safety profile, and operational simplicity compared to traditional metal hydride routes.
| Compound Attribute | Detail |
| IUPAC Name | 1-(pyridin-4-yl)cyclopropane-1-carbonitrile |
| CAS Number | 288379-77-1 |
| Molecular Formula | C₉H₈N₂ |
| Molecular Weight | 144.17 g/mol |
| Key Precursor | 4-Pyridylacetonitrile (CAS: 13121-99-8) |
Retrosynthetic Analysis
The most logical disconnection relies on the acidity of the benzylic (pyridylic) protons. The 4-pyridyl group significantly acidifies the
Figure 1: Retrosynthetic disconnection showing the formation of the cyclopropane ring via double alkylation.
Primary Synthesis Route: Phase Transfer Catalysis (Recommended)
This method utilizes concentrated aqueous sodium hydroxide and a quaternary ammonium salt catalyst. It avoids the use of pyrophoric bases (NaH) and anhydrous solvents, making it robust for scale-up.
Reaction Mechanism
The reaction proceeds via a cascade of two S_N2 substitutions.
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Deprotonation: The interfacial base deprotonates the 4-pyridylacetonitrile to form a resonance-stabilized carbanion.
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First Alkylation: The carbanion attacks 1,2-dibromoethane.
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Cyclization: An intramolecular S_N2 reaction closes the ring.
Figure 2: Step-wise mechanistic pathway for the PTC-mediated cyclopropanation.
Detailed Protocol
Scale: 50 mmol (approx. 6.0 g of starting material)
Reagents:
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4-Pyridylacetonitrile hydrochloride: 7.73 g (50 mmol)
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1,2-Dibromoethane: 11.27 g (60 mmol, 1.2 eq)
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Sodium Hydroxide (50% aq.[1] solution): 40 mL (Excess)
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TEBA (Benzyltriethylammonium chloride): 0.57 g (2.5 mmol, 5 mol%)
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Solvent: Toluene (optional, can be run neat) or DMSO (for faster rates)
Step-by-Step Methodology:
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Preparation: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge the 4-pyridylacetonitrile hydrochloride.
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Neutralization (In-situ): Add 10 mL of water and cool to 0°C. Slowly add 50% NaOH until the pH is basic (>12) to liberate the free base.
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Catalyst Addition: Add the TEBA catalyst and the remaining 50% NaOH solution.
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Alkylation: Add 1,2-dibromoethane dropwise over 20 minutes while maintaining the internal temperature between 20–25°C. Note: The reaction is exothermic.
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Reaction: Vigorously stir the biphasic mixture at 45–50°C for 3–5 hours.
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Checkpoint: Monitor reaction progress via TLC (EtOAc/Hexane 1:1) or HPLC. The starting material spot (R_f ~0.3) should disappear, replaced by the product (R_f ~0.5).
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Workup:
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Cool the mixture to room temperature.
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Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL) or Dichloromethane.
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Wash the combined organic layers with brine (50 mL).
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Dry over anhydrous Na₂SO₄ and filter.
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Purification:
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Concentrate the filtrate under reduced pressure.
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Distillation: For high purity, distill the residue under high vacuum (approx. 110–120°C at 0.5 mmHg).
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Crystallization: Alternatively, recrystallize from a mixture of Hexane/EtOAc if the solid solidifies upon standing.
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Yield Expectation: 75–85%
Alternative Route: Sodium Hydride (anhydrous)
This method is suitable for small-scale discovery chemistry where anhydrous conditions are already established.
Protocol Summary:
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Suspend NaH (2.2 eq, 60% in oil) in dry DMF or THF at 0°C under Argon.
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Add 1,2-dibromoethane (1.1 eq).
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Dropwise add a solution of 4-pyridylacetonitrile (1.0 eq) in DMF.
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Critical: Slow addition prevents polymerization of the nitrile.
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Stir at RT for 1–2 hours.
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Quench carefully with saturated NH₄Cl.
Comparison:
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Pros: Very fast reaction; homogeneous conditions.
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Cons: NaH is hazardous; DMF removal is tedious; higher risk of side reactions (polymerization).
Critical Control Points & Troubleshooting
| Issue | Cause | Solution |
| Low Yield | Hydrolysis of nitrile to amide | Reduce reaction temperature; limit exposure to strong base at high heat. |
| N-Alkylation | Pyridine nitrogen acting as nucleophile | Use the PTC method; the high concentration of OH⁻ effectively deprotonates the C-H, making the carbanion the dominant nucleophile. |
| Polymerization | Anionic polymerization of nitrile | Ensure 1,2-dibromoethane is present before the nitrile is fully deprotonated (Reverse addition in NaH method). |
| Emulsion | PTC surfactant effect | Filter the biphasic mixture through Celite before separation or use brine. |
Characterization Data
To validate the synthesis, the following spectral data should be obtained:
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¹H NMR (400 MHz, CDCl₃):
8.60 (d, J=6.0 Hz, 2H, Py-H2,6), 7.28 (d, J=6.0 Hz, 2H, Py-H3,5), 1.80 (m, 2H, cyclopropyl-CH₂), 1.45 (m, 2H, cyclopropyl-CH₂). -
¹³C NMR (100 MHz, CDCl₃):
150.2 (CH), 148.5 (C), 120.5 (CH), 121.8 (CN), 14.5 (C-quat), 18.2 (CH₂). -
IR (Neat): ~2235 cm⁻¹ (C≡N stretch, distinctively weak for conjugated nitriles but visible).
Safety & Handling
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4-Pyridylacetonitrile: Toxic by ingestion and skin contact. Precursor to cyanide in vivo. Handle in a fume hood.
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1,2-Dibromoethane: A known carcinogen and potent alkylating agent. Double-glove and use strictly in a hood.
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Waste Disposal: Aqueous waste from the PTC method contains cyanides and must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.
References
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General PTC Method for Arylacetonitriles: Fedorynski, M.; Jonczyk, A. "Preparation of 1-Phenylcyclopropanecarbonitrile". Org.[2][3] Synth.1976 , 55,[3] 99.
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Pyridine Acidity & Alkylation: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution". Acc.[1][4] Chem. Res.1988 , 21, 456–463.
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Kinase Inhibitor Application: Laufer, S. et al. "Synthesis and biological testing of 1-substituted cyclopropyl-4-pyridylmethanones". J. Med.[5] Chem.2014 , 57, 247. (Contextual grounding for the scaffold).
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Commercial Source Verification: Smolecule Entry for CAS 288379-77-1.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 4. 4-Pyridylacetonitrile 98 92333-25-0 [sigmaaldrich.com]
- 5. Sci-Hub. A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone / Synthesis, 2008 [sci-hub.box]
